

# "CA inhibitor 2" patent and intellectual property landscape

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to the Patent and Intellectual Property Landscape of Carbonic Anhydrase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that play a crucial role in various physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] The different isoforms of this enzyme are involved in processes such as pH regulation, respiration, and electrolyte secretion.[2] Consequently, inhibitors of carbonic anhydrase (CAIs) have been developed as therapeutic agents for a range of conditions.

Historically, CAIs like acetazolamide have been used as diuretics and for the treatment of glaucoma.[1][3][4] More recently, there has been a significant focus on developing isoform-specific inhibitors, particularly targeting Carbonic Anhydrase IX (CA IX) and XII (CA XII), which are overexpressed in many solid tumors and are associated with cancer progression and poor prognosis.[5][6][7] This guide provides a comprehensive overview of the patent and intellectual property landscape of CA inhibitors, with a particular focus on the advancements in isoform-selective inhibitors for oncology.



## Patent Landscape of Key Carbonic Anhydrase Inhibitors

The intellectual property surrounding CAIs has evolved from broad-spectrum inhibitors to highly specific compounds targeting particular isoforms. The initial patents for foundational CAIs like acetazolamide have long expired, leading to the widespread availability of generic versions.[8] Subsequent innovation has focused on improving tissue-specific targeting, reducing side effects, and exploring new therapeutic applications, most notably in oncology.



Inhibitor	Key Patent(s)	Original Assignee/Applic ant	Therapeutic Application	Key Innovation/Clai m
Acetazolamide	U.S. Patent filed in 1951 (now expired)	Not specified in results	Glaucoma, Epilepsy, Altitude Sickness[1]	First-generation, systemic CAI.[1]
Dorzolamide	US 4,797,413, EP 0296879[9]	Not specified in results	Glaucoma[10]	Topically effective CAI for reducing intraocular pressure.[10]
Brinzolamide	US 5,378,703, EP 527801[11] [12]	Not specified in results	Glaucoma[11] [13]	Ophthalmic suspension formulation for treating elevated intraocular pressure.[11][14]
Methazolamide	Not specified in results	Not specified in results	Glaucoma[15] [16]	Development of extended-release oral dosage forms.[17][18]
SLC-0111	Not specified in results	Not specified in results	Cancer (investigational) [19]	A potent and selective inhibitor of CA IX, currently in clinical trials for advanced solid tumors.[19][20]
CA IX Targeting Conjugates	US 11,925,696 B2	Not specified in results	Cancer Imaging and Therapy	Conjugates of CA IX inhibitors with therapeutic and imaging agents.[22]







Radiolabeled CA
IX inhibitors for

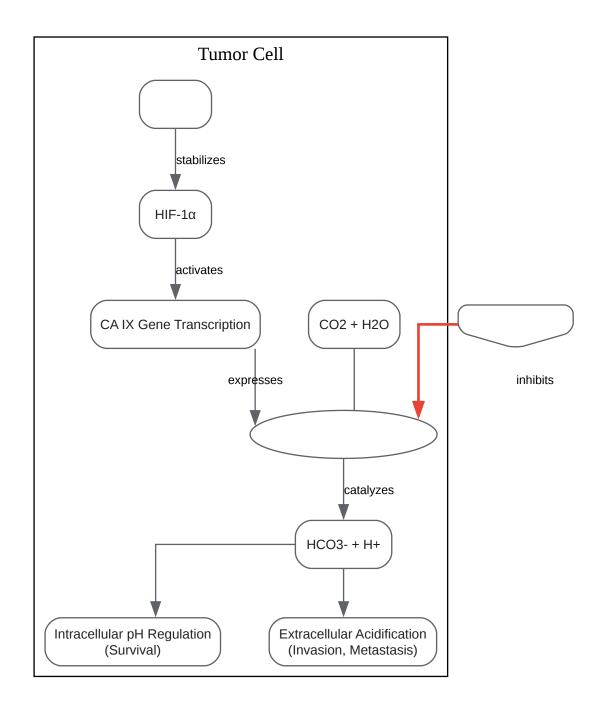
diagnostic
imaging and
therapeutic
treatment.[23]

## The Role of CA IX in Oncology and Inhibitor Development

Carbonic anhydrase IX is a transmembrane protein that is highly overexpressed in a variety of solid tumors, including renal, breast, and lung cancers.[5] Its expression is induced by hypoxia, a common feature of the tumor microenvironment.[21] CA IX contributes to tumor progression by regulating intra- and extracellular pH, which promotes cancer cell survival, invasion, and metastasis while reducing the efficacy of conventional therapies.[6][7] This makes CA IX an attractive therapeutic target.

### Signaling Pathway of CA IX in the Tumor Microenvironment





Click to download full resolution via product page

Caption: Role of CA IX in tumor pH regulation and its inhibition by SLC-0111.

### **Quantitative Data for CA IX Inhibitors**

The development of selective CA IX inhibitors has been a major focus of recent research. The table below summarizes the inhibitory activity of SLC-0111 and a novel analog against various CA isoforms. Lower IC50 and Ki values indicate greater potency.



Compoun d	CA I (IC50 μg/mL)	CA II (IC50 μg/mL)	CA IX (IC50 μg/mL)	CA XII (IC50 μg/mL)	CA IX (Ki nM)	Reference
Acetazola mide (AAZ)	-	0.153 ± 0.01	0.105 ± 0.01	0.029 ± 0.001	-	[20]
SLC-0111	-	-	0.048 ± 0.006	0.096 ± 0.008	-	[20][24]
Pyr (SLC- 0111 Analog)	20.29 ± 0.92	0.569 ± 0.03	0.399 ± 0.02	2.97 ± 0.17	-	[20]
Compound 1 (Benzofura n derivative)	-	-	-	-	7.1	[24]

### **Experimental Protocols**

The discovery and characterization of novel CA inhibitors involve a series of well-defined experimental procedures.

## General Workflow for CA Inhibitor Screening and Characterization



Click to download full resolution via product page

Caption: A typical workflow for the discovery and development of CA inhibitors.

## Methodology for Carbonic Anhydrase Inhibition Assay (Colorimetric)

### Foundational & Exploratory





A common method to assess the inhibitory activity of compounds against CA isoforms is a colorimetric assay based on the hydrolysis of p-nitrophenyl acetate (p-NPA).

Principle: Carbonic anhydrase catalyzes the hydrolysis of p-NPA to p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically at a specific wavelength. The rate of this reaction is proportional to the enzyme activity. In the presence of an inhibitor, the rate of p-NPA hydrolysis decreases.

#### Materials:

- Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
- p-Nitrophenyl acetate (p-NPA) substrate
- Buffer solution (e.g., Tris-HCl)
- Test compounds (potential inhibitors)
- 96-well microplate
- Microplate reader

#### Procedure:

- Preparation of Reagents:
  - Prepare a stock solution of the CA enzyme in the appropriate buffer.
  - Dissolve p-NPA in a suitable solvent (e.g., acetonitrile) to create a stock solution.
  - Prepare serial dilutions of the test compounds.
- Assay Protocol:
  - To each well of a 96-well plate, add a specific volume of the buffer.
  - Add a defined amount of the CA enzyme solution to each well, except for the blank controls.



- Add the test compounds at various concentrations to the respective wells. Incubate for a
  pre-determined time at room temperature to allow for inhibitor-enzyme binding.
- Initiate the reaction by adding the p-NPA substrate solution to all wells.
- Immediately measure the absorbance of the wells at a specific wavelength (e.g., 400 nm)
   over time using a microplate reader.
- Data Analysis:
  - Calculate the rate of reaction (change in absorbance per unit time) for each concentration
    of the inhibitor.
  - Determine the percentage of inhibition for each concentration relative to the uninhibited control.
  - Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable equation (e.g., sigmoidal dose-response) to calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

#### Conclusion

The intellectual property landscape for carbonic anhydrase inhibitors is rich and continues to expand, driven by the pursuit of isoform-specific agents for various therapeutic areas. While the patents for early, broad-spectrum CAIs have expired, significant opportunities remain in the development of novel inhibitors targeting disease-relevant isoforms like CAIX in oncology. The ongoing clinical development of compounds such as SLC-0111 underscores the therapeutic potential of this approach. For researchers and drug developers, a thorough understanding of the existing patent landscape, coupled with robust experimental validation, is essential for navigating this competitive and promising field.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Acetazolamide Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. EP0354881A1 Acetazolamide-related compounds, process for their preparation, and pharmaceutical composition containing the same Google Patents [patents.google.com]
- 4. WO2018138621A1 Acetazolamide ophthalmic solution Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Advances in Anti-Cancer Drug Development Targeting Carbonic Anhydrase IX and XII -PMC [pmc.ncbi.nlm.nih.gov]
- 8. drugpatentwatch.com [drugpatentwatch.com]
- 9. PROCESS FOR THE PREPARATION OF DORAOLZMIDE HYDROCHLORIDE Patent 3523307 [data.epo.org]
- 10. CN111084758A Dorzolamide hydrochloride eye drops and preparation method thereof Google Patents [patents.google.com]
- 11. WO2019207380A1 Ophthalmic compositions of brinzolamide Google Patents [patents.google.com]
- 12. patents.justia.com [patents.justia.com]
- 13. WO2015147665A1 Process for manufacturing brinzolamide ophthalmic suspension and eye drops formulation Google Patents [patents.google.com]
- 14. EP0941094B1 Process for manufacturing ophthalmic suspensions containing brinzolamide Google Patents [patents.google.com]
- 15. US6214381B1 Methazolamide composition and method of use Google Patents [patents.google.com]
- 16. drugpatentwatch.com [drugpatentwatch.com]
- 17. US10493063B2 Extended release methazolamide formulation Google Patents [patents.google.com]
- 18. US20190076408A1 Extended Release Methazolamide Formulation Google Patents [patents.google.com]







- 19. Anticancer carbonic anhydrase inhibitors: a patent and literature update 2018-2022 -PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Frontiers | Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity [frontiersin.org]
- 21. Signalchem LifeScience [signalchemlifesciences.com]
- 22. US11925696B2 Carbonic anhydrase IX targeting agents and methods Google Patents [patents.google.com]
- 23. Inhibitors of carbonic anhydrase IX Patent 2240171 [data.epo.org]
- 24. Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity -PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. ["CA inhibitor 2" patent and intellectual property landscape]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12389114#ca-inhibitor-2-patent-and-intellectual-property-landscape]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com